1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride
Description
1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a piperazine derivative featuring a cyclopropane ring fused to a 4-fluorophenyl group and linked via a carbonyl moiety to the piperazine nitrogen.
Properties
Molecular Formula |
C14H18ClFN2O |
|---|---|
Molecular Weight |
284.75 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17;/h1-4,12-13,16H,5-9H2;1H |
InChI Key |
JNAGEAMIBKOSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves:
- Formation of the cyclopropylcarbonyl-piperazine intermediate.
- Introduction of the 4-fluorophenyl substituent on the cyclopropyl ring.
- Conversion to the hydrochloride salt to improve compound handling and purity.
Key Synthetic Steps
Synthesis of 1-(Cyclopropylcarbonyl)piperazine
- Piperazine is reacted with cyclopropanecarbonyl chloride in an acidic or neutral solvent system such as acetic acid or dichloromethane.
- The reaction is typically conducted at room temperature with stirring overnight.
- The product is isolated by filtration and solvent distillation, followed by washing and drying to yield 1-(cyclopropylcarbonyl)piperazine.
Deprotection and Salt Formation
- Boc-protected intermediates (tert-butyl esters) are deprotected using trifluoroacetic acid or 6M hydrochloric acid in ethanol.
- The resulting free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride in methanol at 0–20 °C.
- This step yields the hydrochloride salt as an off-white solid with high purity and yield (up to 100%).
Detailed Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of 1-(cyclopropylcarbonyl)piperazine | Piperazine + cyclopropanecarbonyl chloride; acetic acid; stirring overnight | Acetic acid | 25–40 °C | Overnight | ~100 | Reaction mixture filtered, solvent distilled, washed, and dried |
| Amide coupling with 4-fluorophenylcyclopropyl intermediate | 4-(fluorophenyl)cyclopropyl acid + 1-(cyclopropylcarbonyl)piperazine + HBTU + base (DIPEA or Et3N) | Dichloromethane or DMAc | Room temperature (20–25 °C) | 16–18 hours | 60–86 | Purified by preparative HPLC or column chromatography |
| Boc deprotection | Boc-protected piperazine intermediate + trifluoroacetic acid or 6M HCl in ethanol | Ethanol | 0–25 °C | 1 hour | Quantitative | Followed by basification and extraction |
| Hydrochloride salt formation | Free amine + HCl in methanol | Methanol | 0–20 °C | Overnight | ~100 | Product isolated as off-white solid |
Chemical Reactions Analysis
Types of Reactions: 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropylcarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Key Compounds:
GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Structure : Contains a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.
- Relevance : High affinity for dopamine transporters (DAT) with moderate selectivity over serotonin transporters (SERT) .
- Distinction from Target Compound : Lacks the cyclopropane ring but shares fluorinated aromatic moieties.
1-(4-Fluorophenyl)piperazine Hydrochloride
- Structure : Simplest analog with a single 4-fluorophenyl group directly attached to piperazine.
- Relevance : Used as a precursor in synthesizing complex derivatives; exhibits serotonergic activity .
- Distinction : Absence of cyclopropane and carbonyl groups reduces steric complexity.
Physicochemical Properties
*Estimated based on structural formula.
†ESI-MS (m/z): 398.1624 [M+H]+ .
Dopamine/Serotonin Transporter Affinity:
- GBR 12909 :
- Compound 33 () :
- 1-(4-Fluorophenyl)piperazine HCl : Primarily acts as a serotonin receptor agonist, with weaker transporter affinity .
Sigma Receptor Interactions:
- Sigma Ligands (): Fluorophenyl-piperazine derivatives like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol modulate dopamine release via sigma-1 receptors .
Biological Activity
1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a compound that has attracted attention due to its potential therapeutic applications, particularly in the realm of neurological and metabolic disorders. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 251.72 g/mol
The biological activity of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride primarily involves its interaction with various neurotransmitter receptors, particularly the cannabinoid receptors (CB1 and CB2). Research indicates that this compound acts as an inverse agonist at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception.
Key Findings:
- CB1 Receptor Binding : The compound exhibits selective binding affinity for the CB1 receptor with a Ki value of approximately 220 nM, indicating a significant potential for modulating cannabinoid signaling pathways .
- Inverse Agonism : It has been shown to antagonize basal G protein coupling activity of CB1, thereby influencing downstream signaling pathways associated with metabolic regulation and neuroprotection .
Pharmacological Properties
The pharmacological profile of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride suggests multiple therapeutic applications:
- Anti-obesity Effects : Due to its action on the CB1 receptor, the compound may serve as an effective anti-obesity agent by reducing appetite and promoting energy expenditure.
- Neurological Benefits : Its ability to modulate neurotransmitter systems may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Study 1: Anti-obesity Potential
A study conducted on various piperazine derivatives demonstrated that compounds with similar structures to 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride exhibited significant weight loss in animal models. These findings suggest that targeting the CB1 receptor can effectively reduce body weight without severe side effects typically associated with first-generation CB1 antagonists .
Study 2: Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. Mechanistic investigations revealed that it enhances mitochondrial membrane potential and reduces reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent .
Comparative Biological Activity Table
| Compound Name | CB1 Ki Value (nM) | Effect on Appetite | Neuroprotective Activity |
|---|---|---|---|
| 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride | 220 | Decreased | Yes |
| Rimonabant (SR141716A) | 3.5 | Decreased | Yes |
| Taranabant | 10 | Decreased | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
